molecular formula C19H16N4O4S B11643891 (7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11643891
M. Wt: 396.4 g/mol
InChI Key: KEEXQTFVWYGYOZ-YVLHZVERSA-N
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Description

(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound with a unique structure that includes a thiazolo[3,2-a][1,3,5]triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 4-nitroaniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one stands out due to its specific structural features and potential for diverse applications in various scientific fields. Its unique combination of functional groups and core structure provides distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

(7Z)-7-[(4-methoxyphenyl)methylidene]-3-(4-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16N4O4S/c1-27-16-8-2-13(3-9-16)10-17-18(24)22-12-21(11-20-19(22)28-17)14-4-6-15(7-5-14)23(25)26/h2-10H,11-12H2,1H3/b17-10-

InChI Key

KEEXQTFVWYGYOZ-YVLHZVERSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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